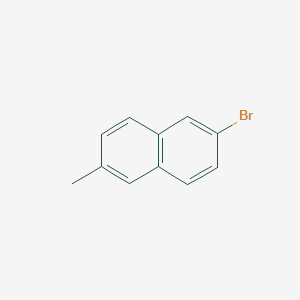

2-Bromo-6-methylnaphthalene

概要

説明

2-Bromo-6-methylnaphthalene is a compound that has been studied for its potential applications in pharmaceuticals, particularly as an anti-cancer agent. It is also an important intermediate in the synthesis of various organic compounds, including non-steroidal anti-inflammatory agents .

Synthesis Analysis

The synthesis of 2-Bromo-6-methylnaphthalene and its derivatives has been explored through various methods. One approach involves the Diels-Alder reaction, which can produce regioisomeric naphthalenes . Another method includes a practical route involving tandem Michael addition-Claisen condensation and CuBr2-mediated multi-step reactions . Additionally, a synthesis from 6-bromo-2-naphthol using environmentally benign reagents like dimethyl carbonate has been reported, highlighting the shift towards more sustainable practices in chemical synthesis .

Molecular Structure Analysis

The molecular structure and electronic properties of 2-Bromo-6-methylnaphthalene derivatives have been investigated using spectroscopic methods and computational chemistry. Density Functional Theory (DFT) has been employed to study the vibrational modes, molecular orbitals, and electron localization functions, providing insights into the stability and reactivity of the molecule .

Chemical Reactions Analysis

2-Bromo-6-methylnaphthalene can undergo various chemical reactions, including oxidation processes. For instance, the oxidation of 2-methylnaphthalene by potassium monopersulfate in the presence of metalloporphyrins yields naphthoquinones, which are valuable in the synthesis of vitamins and other bioactive compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-methylnaphthalene derivatives have been characterized through experimental and theoretical studies. The compound's fluorescence properties have been utilized in the development of a fluorescent labeling reagent for HPLC analysis of carboxylic acids, demonstrating its utility in analytical chemistry . The electronic properties, such as the HOMO-LUMO energy gap, indicate the molecule's stability and potential for electron transfer processes .

科学的研究の応用

Synthesis and Intermediate Applications

- 2-Bromo-6-methylnaphthalene is a critical intermediate in synthesizing non-steroidal anti-inflammatory agents like nabumetone and naproxen. It has been synthesized using various methods, including a two-phase electrolysis technique and environmentally friendly substitutes like dimethyl carbonate (Xu & He, 2010).

- It is also used in the synthesis of 1-Methoxy-2-methyl-Naphthalene, a product obtained through bromination of 2-methylnaphthalene and subsequent reaction with sodium methoxide (Wang Hai-yang, 2009).

Spectroscopic and Theoretical Analysis

- A study involving vibrational, electronic, and charge transfer analyses of 2-bromo-6-methoxynaphthalene (2BMN) using DFT methods revealed its stability and potential as an anti-cancer drug. Molecular docking studies suggest anti-cancer activities, with low binding energy indicating its suitability for drug development (Saji et al., 2021).

Chemical Properties and Reactions

- The compound's structure and interactions have been studied, revealing attractions between methyl and substituted halogen in its crystalline state (Calvet et al., 1999).

- In catalysis, 2-bromo-6-methylnaphthalene has been examined for its role in shape-selective methylation reactions, particularly in the synthesis of 2,6-dimethylnaphthalene, a precursor for advanced polymers (Zhao et al., 2008).

Medical Applications

- It has been used as a fluorescent labelling reagent for bile acids in pharmaceuticals, facilitating their analysis through HPLC-fluorescence determination (Cavrini et al., 1993).

Environmental and Safety Aspects

- Research on 2-bromo-6-methylnaphthalene also encompasses safety and environmental aspects, such as finding safer synthetic routes and understanding its toxicological profile in organisms (Xu & He, 2010).

Safety And Hazards

When handling 2-Bromo-6-methylnaphthalene, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

特性

IUPAC Name |

2-bromo-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGQAYZZFOJVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

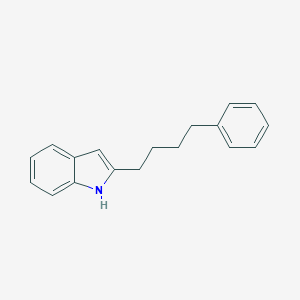

CC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348767 | |

| Record name | 2-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methylnaphthalene | |

CAS RN |

37796-78-4 | |

| Record name | 2-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)